2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes like phosphodiesterases (PDEs) and kinases. Key structural features include:
- Position 1: Ethyl group, enhancing lipophilicity and metabolic stability.
- Position 3: Methyl substituent, contributing to steric bulk and modulating electronic properties.
- Position 6: 4-Fluorobenzyl group, a common pharmacophore for improving target affinity and blood-brain barrier penetration.
- Position 5: Sulfanyl-acetamide linker with a 3-phenylpropyl chain, likely influencing solubility and binding interactions.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c1-3-32-24-23(18(2)30-32)29-26(31(25(24)34)16-20-11-13-21(27)14-12-20)35-17-22(33)28-15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14H,3,7,10,15-17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSXAMKVROVNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents that influence its biological activity. The presence of the sulfanyl group and the N-(3-phenylpropyl) moiety are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may target cyclin-dependent kinases (CDKs) and other regulatory proteins involved in the cell cycle.
-
Case Studies :
- In vitro studies have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC50 of against HCT116 cells .
- A comparative analysis indicated that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance cytotoxicity, suggesting structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this class of compounds have also been reported. While specific data on this compound is limited, related pyrazole derivatives have shown activity against various bacterial strains.
Research Findings Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.46 ± 0.04 | |
| Anticancer | HCT116 | 0.39 ± 0.06 | |
| Antimicrobial | Various | Not specified |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate:
- Metabolic Stability : Research indicates that modifications to the core structure can lead to improved metabolic stability, which is crucial for maintaining effective plasma concentrations over time.
- Toxicity Assessments : Initial toxicity studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish safe dosing regimens.
Comparison with Similar Compounds
Key Observations:
Position 6: The target compound’s 4-fluorobenzyl group ( shares this) may enhance target affinity compared to ’s 3-methoxybenzyl, as fluorine’s electronegativity strengthens hydrophobic and dipole interactions .
Fluorine () and methyl () substituents on the phenyl ring fine-tune electronic and steric effects, impacting binding pocket compatibility.
Pharmacological Implications (Hypothetical)
While specific activity data are unavailable in the evidence, structural trends suggest:
- Target Selectivity : The 4-fluorobenzyl group may confer selectivity for enzymes sensitive to halogenated aromatic interactions, such as PDE5 or kinase isoforms .
- Metabolic Stability : Fluorine atoms (target and ) resist oxidative metabolism, whereas methoxy groups () are susceptible to CYP450-mediated demethylation .
- Solubility : The 3-phenylpropyl chain’s hydrophobicity may necessitate formulation aids (e.g., DMSO solvates, as seen in ) for in vivo studies .
Broader Context of Pyrazolo[4,3-d]pyrimidine Derivatives
- : Chromen-4-one hybrids (e.g., Example 83) demonstrate fused heterocyclic systems for dual-target inhibition, though their larger structures may compromise bioavailability .
- : Pyrido[4,3-d]pyrimidines with iodine substituents highlight halogen-dependent target engagement, but heavy atoms like iodine increase molecular weight and synthetic complexity .
- : Piperazine-linked derivatives (e.g., SMPR 2014.011) emphasize sulfonyl groups for PDE inhibition, though their zwitterionic nature may limit CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
